molecular formula C11H11N3O2 B1384422 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 98305-81-8

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No. B1384422
CAS RN: 98305-81-8
M. Wt: 217.22 g/mol
InChI Key: RHUOPLLLMLLDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, also known as 4-methoxyphenyl-2-aminopyrimidine-4-ol (4MAPP), is an organic compound belonging to the pyrimidine family. It is a colorless, crystalline solid that is used in various scientific research applications. 4MAPP is a versatile compound that has been used in a variety of biochemical and physiological experiments, as well as in synthetic organic chemistry.

Scientific Research Applications

Parkinson’s Disease Treatment

2-Aminopyrimidine pharmacophores, which are structurally similar to the compound , have been utilized in research targeting Parkinson’s disease . These compounds have shown promise due to their neuroprotective properties .

Antibacterial Agents

Research has indicated that 2-Aminopyrimidine derivatives can exhibit antibacterial activity. This application is crucial in developing new antibiotics to combat resistant bacterial strains .

Anti-platelet Agents

Compounds with a 2-Aminopyrimidine core have been studied for their potential anti-platelet effects. This could be significant in treating cardiovascular diseases where platelet aggregation leads to thrombosis .

Antidiabetic Activity

There is evidence that 2-Aminopyrimidine derivatives may possess antidiabetic properties, offering a potential avenue for diabetes treatment through the modulation of blood glucose levels .

Antitumor Properties

Some studies suggest that these compounds can exhibit antitumor activity, providing a basis for cancer treatment research. The mechanisms often involve inducing apoptosis or inhibiting cell proliferation .

Anti-inflammatory Applications

Synthesis of various 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible anti-inflammatory effects. These effects are evaluated through their inhibitory impact on nitric oxide generation in immune responses .

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUOPLLLMLLDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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